(3-Methoxyisoquinolin-6-yl)boronic acid
Overview
Description
(3-Methoxyisoquinolin-6-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Methoxyisoquinolin-6-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as boron triisopropoxide or boron trimethoxide . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxyisoquinolin-6-yl)boronic acid can undergo several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: Boronic acids can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The hydroxyl group in boronic acids can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Boranes: Formed through reduction reactions.
Scientific Research Applications
Chemistry: (3-Methoxyisoquinolin-6-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling .
Biology and Medicine: Boronic acids, including this compound, have been explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of enzyme inhibitors for therapeutic applications .
Industry: In the material science industry, boronic acids are used in the development of sensors and other functional materials due to their ability to form stable complexes with diols and other molecules .
Mechanism of Action
The mechanism by which (3-Methoxyisoquinolin-6-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In the case of enzyme inhibition, the boronic acid moiety interacts with the active site serine residue, forming a tetrahedral intermediate that mimics the transition state of the enzyme’s natural substrate . This interaction can effectively inhibit the enzyme’s activity, making boronic acids valuable tools in medicinal chemistry.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid commonly used in organic synthesis.
4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group on the phenyl ring instead of the isoquinoline ring.
Isoquinolin-6-ylboronic Acid: Lacks the methoxy group present in (3-Methoxyisoquinolin-6-yl)boronic acid.
Uniqueness: this compound is unique due to the presence of both the isoquinoline ring and the methoxy group. This combination can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3-methoxyisoquinolin-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-5-8-4-9(11(13)14)3-2-7(8)6-12-10/h2-6,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGRXQMUAIGUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC(=NC=C2C=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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